molecular formula C22H17Cl2F3N4O2 B10834495 4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide

4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B10834495
M. Wt: 497.3 g/mol
InChI Key: OGONHQFOPUHELI-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for “PMID25666693-Compound-80” are not explicitly detailed in the available literature. general methods for synthesizing small molecular drugs often involve multi-step organic synthesis, including reactions such as alkylation, acylation, and cyclization under controlled conditions. Industrial production methods typically involve large-scale synthesis in reactors, followed by purification processes such as crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

“PMID25666693-Compound-80” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“PMID25666693-Compound-80” has several scientific research applications:

    Chemistry: It is used as a model compound to study the interactions with TRPV1 and other related receptors.

    Biology: It helps in understanding the mechanisms of pain and inflammation at the molecular level.

    Medicine: It is being investigated for its potential to alleviate cancer-related pain and other types of chronic pain.

    Industry: It may be used in the development of new analgesic drugs and pain management therapies.

Comparison with Similar Compounds

“PMID25666693-Compound-80” can be compared with other TRPV1 antagonists, such as capsaicin and its derivatives . While capsaicin activates the TRPV1 receptor, leading to a sensation of heat and pain, “PMID25666693-Compound-80” blocks the receptor, providing pain relief. This unique antagonistic property makes it a valuable compound for pain management. Similar compounds include:

These comparisons highlight the uniqueness of “PMID25666693-Compound-80” in its ability to block TRPV1 and provide analgesic effects without the sensation of heat associated with capsaicin.

Properties

Molecular Formula

C22H17Cl2F3N4O2

Molecular Weight

497.3 g/mol

IUPAC Name

4-chloro-3-[(3-chloropyridin-2-yl)-[2-(methylamino)-2-oxoethyl]amino]-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H17Cl2F3N4O2/c1-28-19(32)12-31(20-17(24)3-2-10-29-20)18-11-13(4-9-16(18)23)21(33)30-15-7-5-14(6-8-15)22(25,26)27/h2-11H,12H2,1H3,(H,28,32)(H,30,33)

InChI Key

OGONHQFOPUHELI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl)C3=C(C=CC=N3)Cl

Origin of Product

United States

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